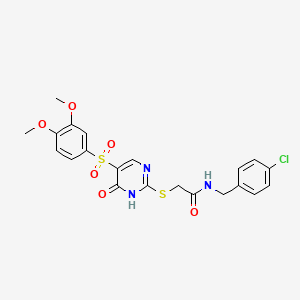

![molecular formula C24H21ClN4O3S B3010262 3-(4-(4-(3-氯苯基)哌嗪-1-羰基)苄基)噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 923122-07-0](/img/structure/B3010262.png)

3-(4-(4-(3-氯苯基)哌嗪-1-羰基)苄基)噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

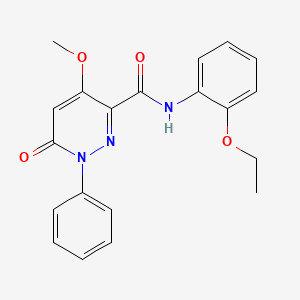

The compound "3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. This is inferred from the presence of a thieno[3,2-d]pyrimidine core, which is a common scaffold in medicinal chemistry, often used in the design of protein kinase inhibitors . The molecule also contains a piperazine unit, which is a feature that can impart favorable pharmacokinetic properties and is frequently found in drug molecules .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidine derivatives has been reported to start from mercaptoacetic acid, leading to 4-chlorothieno[3,2-d]pyrimidine through a series of esterification, ring closure condensations, and substitution reactions . Piperazine units are often introduced into such molecules through subsequent reactions with piperazine derivatives in suitable solvents like DMF . Other related synthetic approaches for piperazine-containing compounds involve the use of N-acyliminium ion chemistry, which allows for the introduction of various side chains onto the piperazine ring .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features a piperazine ring, which can adopt different conformations and participate in hydrogen bonding. For instance, studies on 1,4-piperazine-2,5-diones have shown that these compounds can form polymorphic crystalline forms with different hydrogen-bonding networks, as determined by single-crystal X-ray analysis . Such structural analyses are crucial for understanding the potential binding modes of these compounds to biological targets.

Chemical Reactions Analysis

The chemical reactivity of piperazine-containing compounds can be quite diverse. For example, the Dieckmann cyclization route has been used to form piperazine-2,5-diones, which involves the closure of a methylene group onto a carbonyl group to form the piperazine ring . The presence of a piperazine unit in a molecule can also influence its reactivity with other functional groups, potentially leading to a variety of chemical transformations that can be exploited in drug synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives and thieno[3,2-d]pyrimidine compounds are influenced by their molecular structure. For instance, the presence of different substituents on the piperazine ring can affect the molecule's lipophilicity, solubility, and overall pharmacokinetic profile . Additionally, the polymorphism observed in related compounds suggests that the solid-state form can influence the compound's stability and solubility, which are important factors in drug development .

科学研究应用

杂环合成

3-(4-(4-(3-氯苯基)哌嗪-1-羰基)苄基)噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮参与各种杂环化合物的合成。例如,Elneairy (2010) 证明了它在创建吡啶-2(1H)-硫酮和其他稠合氮/硫杂环衍生物中的应用,表明其在杂环化学中的重要性 (Elneairy,2010)。

抗癌剂合成

该化合物已在抗癌剂的设计和合成中得到探索。Min (2012) 强调了它在噻吩[3,2-d]嘧啶中结合哌嗪单元,灵感来自蛋白酪氨酸激酶抑制剂,表明其在癌症治疗中的潜力 (Min,2012)。

噻吩嘧啶合成

Pokhodylo 等人 (2010) 专注于噻吩嘧啶合成中的新转化,强调了该化合物在创建各种噻吩[2,3-d]嘧啶-4(3H)-酮衍生物中的多功能性,这在药物化学中很重要 (Pokhodylo 等人,2010)。

抗菌活性

Hafez 等人 (2016) 研究了该化合物在合成具有抗菌特性的新型噻吩[3,2-d]嘧啶中的应用。他们的研究表明其在开发新型抗菌剂中的用途 (Hafez、El-Gazzar 和 Zaki,2016)。

P2X7 受体拮抗剂

Park 等人 (2015) 探索了其在创建嘧啶-2,4-二酮衍生物作为有效的 P2X7 受体拮抗剂中的应用,突出了其在抗炎药物开发中的潜力 (Park 等人,2015)。

酶抑制剂优化

Wang 等人 (2021) 利用该化合物采用计算机结构指导优化方法来开发有效的原卟啉原 IX 氧化酶抑制剂,这是除草剂发现中的一个重要目标 (Wang 等人,2021)。

作用机制

Target of Action

The primary target of this compound is the dopamine transporter (DAT) . The dopamine transporter plays a crucial role in regulating the concentration of dopamine in the synaptic cleft by reuptaking dopamine back into the presynaptic neuron.

Mode of Action

This compound acts as a highly potent dopamine reuptake inhibitor . It binds to the dopamine transporter, preventing the reuptake of dopamine and thereby increasing the concentration of dopamine in the synaptic cleft . This leads to prolonged and enhanced dopaminergic signaling.

属性

IUPAC Name |

3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O3S/c25-18-2-1-3-19(14-18)27-9-11-28(12-10-27)22(30)17-6-4-16(5-7-17)15-29-23(31)21-20(8-13-33-21)26-24(29)32/h1-8,13-14H,9-12,15H2,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEKKDQGODZYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3010180.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010184.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)

![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B3010192.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate](/img/structure/B3010194.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B3010196.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3010199.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)